(5-(3-Fluorophenyl)pyridin-3-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(5-(3-Fluorophenyl)pyridin-3-yl)methanamine” is C12H11FN2 . The InChI code is 1S/C12H11FN2/c13-12-3-1-10 (2-4-12)11-5-9 (6-14)7-15-8-11/h1-5,7-8H,6,14H2 .Physical And Chemical Properties Analysis
The average mass of “(5-(3-Fluorophenyl)pyridin-3-yl)methanamine” is 126.132 Da . The monoisotopic mass is 126.059326 Da . The density is 1.2±0.1 g/cm3, boiling point is 194.6±25.0 °C at 760 mmHg, and vapour pressure is 0.4±0.4 mmHg at 25°C .Scientific Research Applications
Biased Agonists for Serotonin 5-HT1A Receptors
A study by Sniecikowska et al. (2019) found that certain derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have a similar structure to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine, act as biased agonists for serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation, showing potential as antidepressants (Sniecikowska et al., 2019).
Catalytic Applications in Palladacycle Synthesis
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds, similar to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine, were used in catalytic applications demonstrating good activity and selectivity (Roffe et al., 2016).
Schiff Bases as Potential Anticonvulsants
Pandey and Srivastava (2011) explored Schiff bases of 3-aminomethyl pyridine, structurally related to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine. These compounds exhibited promising anticonvulsant activity, suggesting a potential therapeutic application for such chemical structures (Pandey & Srivastava, 2011).
Iron(III) Complexes for Photocytotoxicity in Cancer Cells
Basu et al. (2015) investigated Iron(III) complexes of Schiff bases incorporating pyridine units, akin to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine. These complexes showed significant uptake in cancer cells and remarkable photocytotoxicity, indicating their potential in cancer treatment (Basu et al., 2015).
Palladium and Platinum Complexes in Anticancer Activity
Mbugua et al. (2020) synthesized palladium and platinum complexes using Schiff base ligands structurally similar to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine. These complexes showed significant anticancer activity against various human cancerous cell lines, suggesting the potential of such compounds in cancer therapy (Mbugua et al., 2020).
properties
IUPAC Name |
[5-(3-fluorophenyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQLESLKUZPRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744388 | |
Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Fluorophenyl)pyridin-3-yl)methanamine | |
CAS RN |
1356110-47-8 | |
Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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